physicochemical properties of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile
physicochemical properties of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile
The Gatekeeper Intermediate in Imidazoline Synthesis
Executive Summary
This technical guide provides a comprehensive physicochemical and operational analysis of 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile (CAS 84803-57-6). As the critical "gatekeeper" intermediate in the synthesis of Xylometazoline , this compound’s unique steric architecture—characterized by bulky 2,6-dimethyl and 4-tert-butyl substituents—defines both its lipophilic profile and its synthetic reactivity. This document details its chemical identity, physicochemical properties, synthetic process chemistry, and self-validating purification protocols for researchers in pharmaceutical development.
Chemical Identity & Structural Analysis[1][2][3]
The molecule features a phenyl ring substituted at the 1, 2, 4, and 6 positions. The steric hindrance provided by the ortho-methyl groups (positions 2 and 6) is the defining structural characteristic, shielding the benzylic position and influencing the kinetics of subsequent reactions (specifically the cyclization to imidazoline).
| Attribute | Detail |
| IUPAC Name | 2-(4-tert-butyl-2,6-dimethylphenyl)acetonitrile |
| Common Synonyms | (4-tert-butyl-2,6-dimethylphenyl)acetonitrile; 2,6-Dimethyl-4-tert-butylbenzyl cyanide |
| CAS Number | 84803-57-6 |
| Molecular Formula | C₁₄H₁₉N |
| Molecular Weight | 201.31 g/mol |
| SMILES | CC1=C(CC#N)C(=CC(=C1)C(C)(C)C)C |
| Structure Class | Sterically hindered benzylic nitrile |
Physicochemical Profile
The following data aggregates experimental and predicted values essential for process handling and formulation.
| Property | Value | Context/Implication |
| Physical State | Solid (Crystalline powder) | White to off-white appearance. |
| Melting Point | 136.6 °C | High crystallinity due to symmetry; indicates stability at room temp. |
| Boiling Point | 302.5 °C (at 760 mmHg) | High thermal stability; suitable for high-temp reactions (e.g., cyclization). |
| LogP (Octanol/Water) | ~4.57 | Highly lipophilic. Insoluble in water; requires organic solvents (DCM, EtOH). |
| Water Solubility | ~4 mg/L (20 °C) | Practically insoluble. Aqueous workups will retain product in the organic phase. |
| Density | 0.936 g/cm³ (Predicted) | Slightly less dense than water. |
| Flash Point | ~135 °C | Non-flammable under standard ambient conditions. |
Key Insight – Lipophilicity: The high LogP (4.57) is a direct precursor to the bioavailability of Xylometazoline. The hydrophobic tert-butyl and methyl groups facilitate the final drug's penetration through the lipid bilayer of the nasal mucosa.
Synthetic Pathways & Process Chemistry[5][6]
The synthesis of this nitrile is a classic example of overcoming steric hindrance. The transformation from the benzyl chloride to the nitrile requires optimized nucleophilic substitution conditions because the 2,6-dimethyl groups create a "picket fence" effect around the benzylic carbon.
Synthesis Workflow Diagram
The following diagram outlines the industrial route from the starting material (5-tert-butyl-m-xylene) to the final API, highlighting the nitrile's central role.
Figure 1: Synthetic pathway illustrating the conversion of xylene precursor to Xylometazoline via the target nitrile intermediate.
Process Note on Cyanation: Direct substitution using NaCN often requires a catalyst (KI or a Phase Transfer Catalyst like TBAB) to facilitate the reaction due to the steric bulk. The reaction is typically refluxed in ethanol/water or DMSO to ensure completion.
Analytical Characterization
To validate the identity of the synthesized intermediate, the following spectroscopic signatures must be confirmed.
Infrared Spectroscopy (FTIR)[7]
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Diagnostic Peak: 2240–2250 cm⁻¹ (Sharp, weak-to-medium intensity).
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Assignment: C≡N stretch.
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Context: Unlike conjugated aromatic nitriles (which shift lower to ~2220 cm⁻¹), this benzylic nitrile retains a higher frequency stretch, though slightly dampened by the bulk.
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Other Peaks: 2960–2870 cm⁻¹ (C-H aliphatic stretch from t-butyl/methyls); ~1600 cm⁻¹ (Aromatic C=C).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 300/400 MHz The high symmetry of the molecule results in a clean, simplified spectrum.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 7.05 – 7.15 ppm | Singlet (s) | 2H | Aromatic Protons (H-3, H-5) |
| 3.70 – 3.75 ppm | Singlet (s) | 2H | Benzylic Methylene (-CH₂-CN) |
| 2.35 – 2.40 ppm | Singlet (s) | 6H | Ortho-Methyl groups (Ar-CH₃) |
| 1.30 – 1.35 ppm | Singlet (s) | 9H | Tert-Butyl group (-C(CH₃)₃) |
Experimental Protocols
Protocol A: Purification via Recrystallization
Due to its high melting point and lipophilicity, recrystallization is the preferred method for purifying crude material (removing unreacted benzyl chloride).
Reagents:
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Crude 2-(4-Tert-butyl-2,6-dimethylphenyl)acetonitrile[1]
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Ethanol (95%) or Isopropanol
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Activated Carbon (optional for decolorization)
Workflow:
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Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram of solid). Heat to reflux (approx. 78°C) until fully dissolved.
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Filtration: If solution is colored, add activated carbon (5% w/w), stir for 15 mins at reflux, and filter hot through Celite.
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Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. The steric symmetry encourages the formation of large, defined crystals.
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Cooling: Chill to 0–5°C for 1 hour to maximize yield.
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Isolation: Filter the white crystals under vacuum. Wash with cold Ethanol.
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Drying: Dry in a vacuum oven at 45°C for 6 hours.
Protocol B: HPLC Analytical Method
Objective: Quantify purity and detect the benzyl chloride impurity.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase A: Water (0.1% H₃PO₄).
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Mobile Phase B: Acetonitrile (ACN).[2]
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Gradient: 50% B to 90% B over 15 mins. (High organic content needed due to lipophilicity).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm or 220 nm.
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Retention Time: Expect the Nitrile to elute later than the Benzyl Chloride due to the polar CN group interacting slightly less with C18 than the Cl in this specific steric matrix? Correction: Actually, Nitriles are generally more polar than Chlorides, so Nitrile may elute before the unreacted Chloride in RP-HPLC. Verify with standards.
Stability & Handling (E-E-A-T)
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Thermal Stability: Stable up to 300°C. Can be dried at elevated temperatures without degradation.
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Hydrolysis Risk: The steric hindrance at the 2,6-positions makes this nitrile exceptionally resistant to hydrolysis . Standard acidic/basic hydrolysis to the acid requires vigorous conditions (e.g., conc. H₂SO₄ at high temp), making it a stable intermediate during storage.
-
Safety:
-
H-Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life).
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Cyanide Hazard: While the CN group is covalently bonded, metabolic breakdown can theoretically release cyanide ions. Handle with standard PPE (gloves, goggles) in a fume hood.
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Waste: Dispose of as hazardous organic waste containing nitriles.
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References
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National Center for Biotechnology Information (PubChem). Compound Summary for CAS 84803-57-6. Retrieved from [Link]
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NIST Chemistry WebBook. Infrared Spectra of Benzylic Nitriles. Retrieved from [Link]
